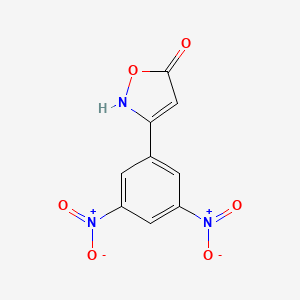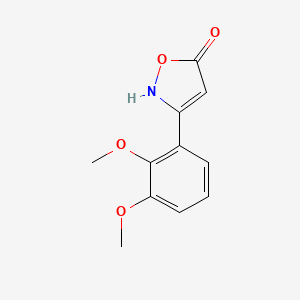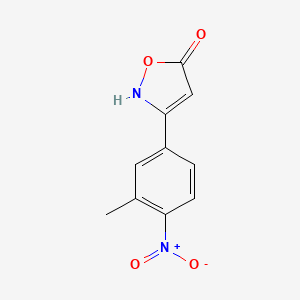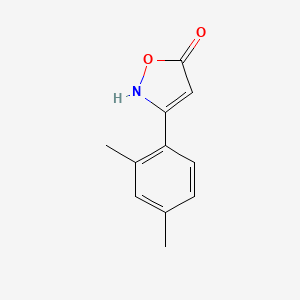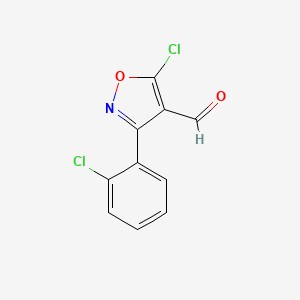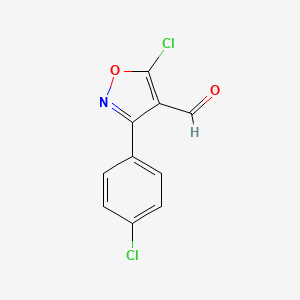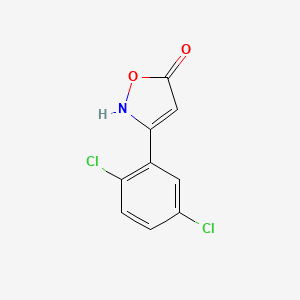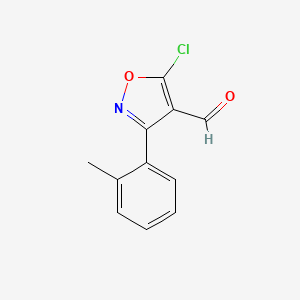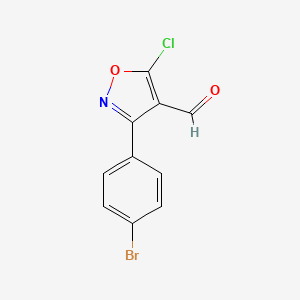
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline (DCFT) is an organic compound with a wide range of applications in synthetic organic chemistry and material science. It is a highly versatile compound that can be used as a starting material for the synthesis of a variety of molecules and polymers. DCFT is a colorless, low-boiling liquid with a pungent odor and is easily soluble in most organic solvents.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and polymers. It has also been used as a building block for the synthesis of novel materials with unique physical and chemical properties. In addition, 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has been used as a catalyst for the polymerization of monomers and as a reagent for the synthesis of peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline involves the formation of a reactive intermediate, which is then attacked by a nucleophile. This reaction is typically catalyzed by an acid, such as sulfuric acid, and the resulting product is a trifluoromethylated aniline compound.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as anti-allergic and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is a highly versatile compound that can be used for a variety of laboratory experiments. Its low boiling point and solubility in most organic solvents make it ideal for use in organic chemistry and material science experiments. However, its toxicity and potential for causing skin and eye irritation can be a limitation in some experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted on its use as a catalyst for the polymerization of monomers and its potential applications in materials science. Finally, further research could be conducted on its use as a reagent for the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline can be synthesized by a variety of different methods. The most common method is by the reaction of 2,4-dichlorophenol with trifluoromethyl aniline in the presence of an acid catalyst. The reaction is typically carried out at temperatures between 80-100°C and can be completed in a few hours. The product is then isolated by distillation and purified by recrystallization.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIRWYAPVAEWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

